Benzo[k]fluoranthene

Catalog No.
S562937
CAS No.
207-08-9
M.F
C20H12
M. Wt
252.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[k]fluoranthene

CAS Number

207-08-9

Product Name

Benzo[k]fluoranthene

IUPAC Name

benzo[k]fluoranthene

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H

InChI Key

HAXBIWFMXWRORI-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
3.17e-09 M
In water, 8.0X10-4 mg/L at 25 °C
In water, 0.00076 ppm at 25 °C
Soluble in ethanol, benzene, and acetic acid.
Solubility in water: none

Synonyms

11,12-Benzofluoranthene; 2,3,1’,8’-Binaphthylene; 8,9-Benzfluoranthene; 8,9-Benzofluoranthene; Dibenzo[b,jk]fluorene

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1

Benzo[k]fluoranthene is an organic compound with the chemical formula C20_{20}H12_{12}, classified as a polycyclic aromatic hydrocarbon (PAH). It is characterized by its pale yellow crystalline appearance and is poorly soluble in most solvents, often found in impure forms that may appear off-white . This compound consists of five fused aromatic rings and is primarily produced through the incomplete combustion of organic matter, such as fossil fuels and tobacco . Benzo[k]fluoranthene is part of a larger family of over 100 PAHs, which are commonly encountered as complex mixtures in environmental contexts, particularly as by-products of combustion processes .

The mechanism of action of benzo(k)fluoranthene is primarily focused on its potential carcinogenicity. It is believed to act through a multi-step process involving metabolic activation by enzymes in the body. These activated metabolites can damage DNA, leading to mutations and potentially cancer [].

Benzo(k)fluoranthene is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) []. Exposure can occur through inhalation of contaminated air, ingestion of contaminated food or soil, or skin contact [].

  • Toxicity: Studies have shown that benzo(k)fluoranthene can cause skin cancer in animals [].
  • Environmental Impact: As a persistent environmental contaminant, benzo(k)fluoranthene can bioaccumulate in the food chain, posing a risk to aquatic life [].
Typical of PAHs, including:

  • Thermal Decomposition: Upon heating, it decomposes and releases toxic fumes. This reaction is significant in industrial settings where high temperatures are prevalent .
  • Electrophilic Substitution: Like many aromatic compounds, benzo[k]fluoranthene can undergo electrophilic substitution reactions, which are common in organic synthesis to introduce different functional groups onto the aromatic rings .
  • Oxidation: It can be oxidized to form hydroxylated metabolites, which may have different biological activities compared to the parent compound.

Benzo[k]fluoranthene exhibits notable biological activity, particularly its potential carcinogenic effects. It has been classified as a possible human carcinogen due to its mutagenic properties and ability to form DNA adducts, which can lead to genetic mutations . The compound has been studied for its impact on various biological systems, including:

  • Toxicity: Exposure can irritate the skin and respiratory system. Long-term exposure may lead to more severe health effects, including cancer .
  • Bioaccumulation: There is evidence that benzo[k]fluoranthene can bioaccumulate in aquatic organisms, raising concerns about its environmental impact and food chain implications .

Several methods exist for synthesizing benzo[k]fluoranthene, including:

  • Diels–Alder Reaction: This method involves the cycloaddition of suitable precursors to form benzo[k]fluoranthene derivatives. Recent advancements have optimized this approach for better yields .
  • Chemical Vapor Deposition: This technique allows for the deposition of benzo[k]fluoranthene onto substrates under controlled conditions, often used in materials science applications.
  • Pyrolysis of Organic Materials: In laboratory settings, benzo[k]fluoranthene can be isolated from the pyrolysis products of organic compounds, particularly those rich in carbon content.

While benzo[k]fluoranthene itself has limited commercial applications due to its toxicity and environmental persistence, it serves as a useful reagent in specific research contexts. Its primary applications include:

  • Research Reagent: Utilized in biochemical studies and cancer research to explore mechanisms of carcinogenesis and mutagenesis.
  • Environmental Monitoring: It is often analyzed in studies assessing pollution levels in air and water due to its presence as a contaminant from combustion processes .

Studies on the interactions of benzo[k]fluoranthene with biological systems have revealed several critical insights:

  • DNA Binding: Research indicates that benzo[k]fluoranthene can bind to DNA, forming adducts that may lead to mutations and cancer development .
  • Metabolic Activation: The compound can be metabolically activated by cytochrome P450 enzymes, resulting in reactive intermediates that enhance its mutagenic potential .
  • Environmental Fate: Interaction with soil and water systems shows that it adsorbs strongly to organic matter, affecting its mobility and bioavailability in ecosystems .

Benzo[k]fluoranthene shares structural similarities with other PAHs. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Benzo[a]fluorantheneFour fused ringsKnown for higher carcinogenicity than benzo[k]
Benzo[b]fluorantheneFour fused ringsOften found in coal tar; less studied than others
Benzo[e]fluorantheneFour fused ringsLess toxic; used in some industrial applications
Benzo[j]fluorantheneFour fused ringsLess common; limited research available

Benzo[k]fluoranthene is unique among these compounds due to its specific structural arrangement and distinct metabolic pathways leading to its biological effects. Its toxicity profile also differentiates it from some of its analogs, making it a subject of significant environmental health research.

Physical Description

Benzo(k)fluoranthene appears as pale yellow needles or yellow crystalline solid. (NTP, 1992)
YELLOW CRYSTALS.

Color/Form

Yellow prisms from hexane or acetic acid
Yellow plates from alcohol; needles from acetic acid

XLogP3

6.4

Boiling Point

896 °F at 760 mm Hg (NTP, 1992)
480.0 °C
480 °C

LogP

6.11 (LogP)
log Kow = 6.11
6.84

Melting Point

423 °F (NTP, 1992)
217.0 °C
217 °C

UNII

U0P6LY48VF

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Benzo(k)fluoranthene is a solid of yellow crystals. It is not soluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Benzo(k)fluoranthene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in cigarette smoke, automobile exhaust and charcoal grilled foods. USE: There is no commercial production of benzo(k)fluoranthene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in benzo(k)fluoranthene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources (e.g., forest fires). The general population may also be exposed to benzo(b)fluoranthene when eating grilled and smoked meat and fish. Consumption of contaminated food or drinking water may also be a route of exposure. If benzo(k)fluoranthene is released to the environment, it will be in or on particles that eventually fall to the ground. It may be broken down in the air by sunlight. It will not volatilize into air from soil and water surfaces. It is not expected to move through soil. It will be slowly broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for benzo(k)fluoranthene to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of benzo(k)fluoranthene are available in the published scientific literature, but the studies are inadequate to identify the potential for benzo(k)fluoranthene to cause general toxicity, birth defects, or reproductive effects in laboratory animal. Skin tumors were observed in some laboratory animals following repeated skin application over time. Lung and liver tumors were observed in laboratory animals following repeated injections of benzo(k)fluoranthene. Lung tumors were also observed in laboratory animals following direct implantation of benzo(k)fluoranthene into the lungs. The International Agency for Research on Cancer program determined that benzo(b)fluoranthene is possibly carcinogenic to humans, the U.S. National Toxicology Program 14th Report on Carcinogens determined that benzo(b)fluoranthene was reasonably anticipated to be a human carcinogen, and the U.S. EPA IRIS program determined that benzo(k)fluoranthene is a probable human carcinogen. These determinations were all based on a lack of human cancer data, but sufficient evidence of carcinogenicity in laboratory animals. (SRC)

Pharmacology

Benzo[k]fluoranthene is a pale yellow aromatic hydrocarbon consisting of five fused rings and is produced by the incomplete combustion of organic matter. Benzo(k)fluoranthene is primarily found in gasoline exhaust, cigarette smoke, coal tar, coal and oil combustion emissions, lubricating oils, used motor oils and crude oils. This substance is used only for research purposes. Benzo(k)fluoranthene is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

9.59e-11 mm Hg at 77 °F (NTP, 1992)
9.65e-10 mmHg
9.65X10-10 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

207-08-9

Wikipedia

Benzo[k]fluoranthene

Biological Half Life

350.99 Days
0.87 Days

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Benzo(k)fluoranthene occurs ubiquitously as a product of incomplete combustion. It also occurs in fossil fuels.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: benzo(k)fluoranthene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.
Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence detection; Analyte: benzo(k)fluoranthene; Matrix: air; Detection Limit: 0.0020 - 0.040 ug/sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: benzo(k)fluoranthene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 32 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: benzo(k)fluoranthene; Matrix: municipal and industrial discharges; Detection Limit: 0.017 ug/L.
For more Analytic Laboratory Methods (Complete) data for BENZO(K)FLUORANTHENE (28 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.[Sigma-Aldrich; Safety Data Sheet for Benzo
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In this study we evaluated the exposure effects of mixtures of five polycyclic aromatic hydrocarbons (PAHs); namely, benzo[a]anthracene, benzo[a]pyrene, benzo[b]fluoranthene, benzo[k]fluoranthene and chrysene on zebrafish embryos. Supplementation of the exposure media with 0.45% dimethyl sulfoxide and 50 ppm of Tween 20 could guarantee the solubilization and stabilization of the PAHs up to 24 hr without affecting the embryos development. The exposure effects were tested by detecting the differential expression of a number of genes related to the aryl hydrocarbon receptor gene battery. Effects were detectable already after 6 hr of exposure. After 24 hr of exposure, all PAHs, except for benzo[a]anthracene, acted as potent inducers of the gene cyp1a1. Benzo[k]fluoranthene was the major inducer; the effect caused by the mixture at the lower concentration tested (1 ng/mL) was dominated by its presence. However, in the mixture at the highest concentration tested (10 ng/mL) it caused less induction and was not dominant. No significant bioaccumulation values were detected on embryos exposed to the PAHs tested in this study; however, the results obtained, indicated that PAHs undergo a very rapid metabolization inside the embryos, and that those biotransformation products yield changes on the expression of genes involved in the aryl hydrocarbon receptor pathway. Future work should focus on identification of the PAH metabolization products and on the effect of these metabolites on toxicity.
The aim of this study was to evaluate the interactive effects of the metals lead (Pb) and zinc (Zn) and the polycyclic aromatic hydrocarbon benzo(k)fluoranthene (BkF) on crucian carp (Carassius carassius). To this end, various biomarkers in the fish [7-ethoxyresorufin-O-deethylase (EROD); superoxide dismutase (SOD); malondialdehyde (MDA) and metallothioneins (MT)] were measured after 96 h of exposure. When compared to either treatment with Pb and Zn mixtures or BkF-only treatment, the treatment with BkF combined with Pb and Zn resulted in lower responses of EROD and MT synthesis activity, and higher SOD and MDA increases. These results indicated that the co-exposure of metals and polycyclic aromatic hydrocarbons may cause more severe oxidative stress on fish. However, the effect of these interactions on EROD and MT may lead to an underestimation of the actual exposure in the field and thereby should be carefully considered.
The toxicity of exposure to polycyclic aromatic hydrocarbons (PAHs) or phytoestrogen is relatively well characterized. However, the toxicity of combined exposure to PAHs and phytoestrogen is not well investigated. In the present study, benzo(a)pyrene (B(a)P) and benzo(k)fluorathene (B(k)F), genistein, along with 17 beta-estradiol (E2), were investigated for their single and combined developmental toxicity using zebrafish embryos as model system. We demonstrated that two representative PAHs, both B(a)P (>/= 1 uM) and B(k)F (>/= 10 uM), can cause significant malformation and mortality in developing zebrafish embryos. The toxicity effect of B(a)P was in general higher than that of B(k)F. Developmental exposure to high level of genistein (> 20 uM) or E2 (> 10 uM), also caused significant malformation and mortality in zebrafish larvae at 120 hours post fertilization (hpf). However, different toxic effects were observed for the combined exposure to PAHs and phytoestrogen in zebrafish. Lower doses of genistein (1 and 10 uM) and E2 (0.1 and 1 uM), when used in combination with high concentration of B(a)P (1 uM) or B(k)F (20 uM), can significantly suppress the toxicity effect of B(a)P and B(k)F in developing zebrafish embryos. The beneficial effect of genistein may be due to the inhibition of cytochrome P450 enzymes via directly interacting with aryl-hydrocarbon receptor (AhR) pathway, or disturbing the AhR pathway through interacting with estrogen receptor pathway.
The above-ground parts of celery plants were exposed to two polycyclic aromatic hydrocarbons (PAHs): 3-ring anthracene (ANT) and 5-ring benzo[k]fluoranthene (BkF), and the combination of ANT and BkF. After 43 days of exposure (overall dose of 1325 ug/plant), celery plants retained only 1.4% of the total dose of ANT and 17.5% of the total dose of BkF. After exposure to a combination of ANT and BkF (1325 ug of each compound per plant), the average ANT concentrations were more than twofold higher in/on leaf blades, whereas BkF levels were insignificantly higher. Under natural photoperiod conditions equivalent to a normal day, the combined application of ANT and BkF to the above-ground parts of celery plants slowed down physicochemical transformations of ANT. A similar effect was observed when PAHs were applied to glass surfaces. The combination of both PAHs probably led to stacking interactions, which decreased volatilization, in particular of ANT. Phytotoxicity of ANT and BkF could not be unambiguously established based on the results of this study. In all analyzed treatments, the chlorophyll content of leaf blades remained unchanged. Foliar application of ANT reduced ascorbic acid levels in all analyzed plant parts and increased the total acidity of celery leaves. In all experimental treatments, the total phenolic content of leaves increased up to 15%. Interestingly, ANT and BkF did not produce cumulative effects when applied in combination (when total PAH concentrations per plant were twofold higher).

Stability Shelf Life

Stable under recommended storage conditions.[Sigma-Aldrich; Safety Data Sheet for Benzo
Does not undergo photooxidation in organic solvents under fluorescent light or indoor sunlight.

Dates

Modify: 2023-08-15

Microplastic-associated trophic transfer of benzo(k)fluoranthene in a limnic food web: Effects in two freshwater invertebrates (Daphnia magna, Chironomus riparius) and zebrafish (Danio rerio)

Lisa Hanslik, Carmen Sommer, Sven Huppertsberg, Stefan Dittmar, Thomas P Knepper, Thomas Braunbeck
PMID: 32768657   DOI: 10.1016/j.cbpc.2020.108849

Abstract

The continuously growing plastic production and incomplete recycling processes open manifold entry routes for microplastic particles (MPs) into the environment. Since knowledge on trophic transfer of contaminants sorbed to MPs is still insufficient for freshwater systems, the transfer of the model pollutant benzo(k)fluoranthene (BkF) sorbed to polymethyl methacrylate (PMMA) particles in a limnic food web was investigated: Two freshwater invertebrates (Daphnia magna and Chironomus riparius larvae) were selected and either left untreated, exposed to pristine PMMA, PMMA-associated BkF, or exposed to dissolved BkF (BkF
). As second-level consumers, zebrafish (Danio rerio) were fed twice daily with pre-treated invertebrates over two days. Induction of hepatic cytochrome P450 by BkF was determined as 7-ethoxy-O-resorufin deethylase (EROD) activity. Both invertebrate species readily ingested PMMA particles, tracked via fluorescence microscopy and accumulated BkF
, measured via GC-MS. Fluorescence signals in gastrointestinal tracts of zebrafish were quantified with confocal laser scanning microscopy (CLSM). The fluorescence signal in gastrointestinal tracts of zebrafish was not altered, whereas, EROD activity was significantly induced when zebrafish were fed with Chironomus riparius, pre-exposed to BkF
. Trophic exposure scenarios with BkF sorbed to PMMA did not result in any alterations of investigated endpoints in both invertebrate species and zebrafish compared to controls. Given that BkF amounts were in the low ng-range, as detected by GC-MS, the transport of MP-sorbed BkF to zebrafish was less effective than direct exposure to waterborne BkF
, and the potential threat of trophic transfer of substances such as BkF in limnic food webs may have been overestimated.


Seasonal characteristic composition of inorganic elements and polycyclic aromatic hydrocarbons in atmospheric fine particulate matter and bronchoalveolar lavage fluid of COPD patients in Northeast China

Chunli Che, Jialin Li, Fushi Dong, Chunling Zhang, Lu Liu, Xiazhong Sun, Lixin Ma, Hong Qi, Kun Wang
PMID: 32658839   DOI: 10.1016/j.rmed.2020.106082

Abstract

To explore the composition characteristics of atmospheric fine particulate matter (PM2.5) and bronchoalveolar lavage fluid (BALF), and their impact on the development of chronic obstructive pulmonary disease (COPD).
The atmospheric PM2.5 samples and BALF samples from COPD patients were collected from June 2, 2017 to October 30, 2018, and allocated into a high-risk of PM2.5 inhalation group and a low-risk PM2.5 inhalation group according to the heating season in Harbin. Inorganic elements were detected by ICP-MS, and polycyclic aromatic hydrocarbons (PAHs) were detected by GC/MS.
Twenty-six inorganic elements were found in 54 BALF specimens. There was a high correspondence in inorganic elements between BALF and atmospheric PM2.5. Trace elements Cr, Mn, V, and Co, and toxic trace elements Al, Pb, Cd, As, and Ag were above the upper limit of normal blood. There were significant higher K, Ti, Fe, Co, Cu, Se, Rb, Ag, and Sb in BALF of the high-risk PM2.5 inhalation group (p < 0.05). Sixteen PAHs were detected in 32 BALF samples. The main components of BALF and atmospheric PM2.5 were the high molecular weight PAHs, and the species and concentration of PAHs in BALF and atmospheric PM2.5 are highly consistent.
The types and concentrations of inorganic elements and PAHs in BALF of COPD patients are highly consistent with those of atmospheric PM2.5. The sustained high concentrations of Benzo(a)anthracene, Chrysene, Benzo(b)Fluoranthene, Benzo(k)Fluoranthene, Indeno(123-c,d)Pyrene, and Benzo(a)Pyrene in BALF of COPD patients may have long-term adverse effects on COPD patients.


Microplastic particles reduce EROD-induction specifically by highly lipophilic compounds in RTL-W1 cells

Patrick Heinrich, Thomas Braunbeck
PMID: 31816496   DOI: 10.1016/j.ecoenv.2019.110041

Abstract

Microplastic particles (MPs) from lipophilic polymers have been shown to efficiently accumulate hydrophobic organic contaminants (HOCs) in aquatic environments. MPs have, therefore, frequently been discussed as vectors for contaminants, enhancing HOC uptake by various organisms after ingestion followed by pollutant release; however, integrative models of sorption argue against this mechanism and even predict cleansing of pollutants from biological systems under particular circumstances. In order to experimentally investigate such a depuration mechanism, RTL-W1 cells were dosed with three 7-ethoxyresorufin-O-deethylase (EROD) inducers of distinct lipophilicity via the medium before adding both native and hexane-purified polyethylene MPs (20-25 μm) to the medium surface. EROD activity was significantly reduced in the presence of MP, the extent of which correlated with the inducers' lipophilicity (K
) and thus affinity to MP. For hexane-purged MPs and TCDD (K
= 6.8), MPs reduce the bioavailability by up to 79%; the effect was marginally weaker with benzo[k]fluoranthene (K
= 6.11) and almost absent with β-Naphthoflavone (K
= 4.68). Compared to hexane-purged MPs, native particles possessed slightly less detoxification potential. These experimental results corroborate theoretically predicted mechanisms of detoxification via MPs. Yet, it is unclear if, under corresponding conditions in the environment, MPs can compete with organismal tissues for highly lipophilic compounds and, if so, to which degree they may act as a sink reducing the amount of bioavailable pollutants in situ. However, the present results suggest that in scenarios where pollutant-free MPs interact with organisms that accumulated HOCs via other routes of uptake, qualitatively the presence of such a mechanism is likely.


Bioavailability of microplastic-bound pollutants in vitro: The role of adsorbate lipophilicity and surfactants

Patrick Heinrich, Thomas Braunbeck
PMID: 30940555   DOI: 10.1016/j.cbpc.2019.03.012

Abstract

The potential role of microplastic particles (MPs) as vectors for lipophilic organic pollutants enhancing their uptake by organisms has repeatedly been discussed in the scientific community. Likewise, several studies indicate an important role of surfactants in pollutant-transfer from MP to organisms. Employing polyethylene particles, the bioavailability of three MP-bound inducers of 7-ethoxyresorufin-O-deethylase (EROD) with variable lipophilicity was quantitatively compared via EROD activity in RTL-W1 cells. In addition, non-cytotoxic surfactant concentrations of Pluronic F-127, rhamnolipids, sodium deoxycholate and sodium dodecyl sulfate (SDS) supplemented to the medium were tested for their effects on pollutant desorption from MPs as well as on cellular EROD induction. Bioavailability of MP-bound pollutants was negatively correlated with lipophilicity, and all surfactants were found to modulate the cellular response towards inducers by unidentified mechanisms. After experimental correction for effects on the cellular response, all surfactants except SDS moderately increased desorption of inducer from MPs. Results on the impact of lipophilicity agree with previously published thermodynamic models, indicating that appreciable pollutant desorption from MPs may only occur for substances with comparatively low lipophilicity, the accumulation of which on MPs is negligible in the environment. However, the role of surfactants should be considered further with respect to potential effects on sorption of pollutants to and from MPs.


Synthesis of functionalized mesoporous material from rice husk ash and its application in the removal of the polycyclic aromatic hydrocarbons

José Arnaldo S Costa, Victor H V Sarmento, Luciane P C Romão, Caio M Paranhos
PMID: 31264155   DOI: 10.1007/s11356-019-05852-1

Abstract

The rice husk ash (RHA) was used as an alternative source of silica for the synthesis of the functionalized mesoporous material, which was used in the removal of the PAHs naphthalene (Nap), benzo[b]fluoranthene (B[b]F), benzo[k]fluoranthene (B[k]F), and benzo[a]pyrene (B[a]P) from aqueous media. The PABA-MCM-41 (RHA) was characterized using FTIR, TGA, SAXS, and N
adsorption-desorption analyses. Removal experiments were performed to determine the initial concentrations, individual adsorption in comparison with the mixture of the PAHs, PABA-MCM-41 (RHA) amount, pH, time, and temperature, and the results obtained were statistically analyzed. The PABA-MCM-41 (RHA) presented the S
, V
, and D
values of 438 m
g
, 0.41 cm
g
, and 3.59 nm, respectively, and good thermal stability. The q
values found in the kinetic equilibrium for the PAHs mixture followed increasing order: Nap < B[a] P < B[k]F < B[b]F, with removal percentages of 89.08 ± 0.00, 93.85 ± 0.28, 94.54 ± 0.10, and 97.80 ± 0.05%, respectively. Graphical abstract.


Microplastic testing in vitro: Realistic loading of pollutants, surfactant-free solid surface-dosing and bioanalytical detection using a sensitivity-optimized EROD assay

Patrick Heinrich, Thomas Braunbeck
PMID: 30291991   DOI: 10.1016/j.tiv.2018.10.002

Abstract

Microplastic particles (MPs) are emerging contaminants in aquatic environments, which are assumed to play a role as vectors for lipophilic pollutants, as the particles bear a potential for the accumulation of lipophilic contaminants from the water phase on the MPs' surface and subsequent release in contact with organisms. In an attempt to allow the bioanalytical detection and quantitatively estimate bioavailability of MP-bound pollutants under realistic conditions in vitro, a protocol was developed for water-based loading of lipophilic substances to MPs using a solid-phase extraction (SPE) approach and subsequent detection of the substances in a sensitivity-enhanced 7-ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 cells. Exemplarily, particles were loaded with benzo[k]fluoranthene (BkF), which was shown to bind to MPs with high affinity. Spiked particles were added to the surface of the culture medium, where they released low, but consistent amounts of BkF, which were quantified by EROD induction. Additionally, a geometrical model was developed for the estimation of numbers, surface areas and masses of MPs interacting with medium. The approach presented allows the experimental in vitro examination of the postulated function of MP as a pollutant vector in a highly sensitive animal-experimentation-free test system.


Effect of biodiesel on PAH, OPAH, and NPAH emissions from a direct injection diesel engine

Xinling Li, Ye Zheng, Chun Guan, Chun Shun Cheung, Zhen Huang
PMID: 30284708   DOI: 10.1007/s11356-018-3382-3

Abstract

Polycyclic aromatic hydrocarbon (PAH), oxy- and nitro-derivate PAH (OPAH and NPAH) emissions from a direct injection diesel engine fueled with conventional fossil diesel (D), waste cooking oil biodiesel (B100), and their two blends (B20 and B50) were compared. The results show that B100 can reduce low molecular weight PAHs such as naphthalene, acenaphthylene, and fluorene as much as 90% compared with diesel. However, the emissions of high molecular weight PAHs including benzo[b]fluoranthene, benzo[k]fluoranthene, and benzo[a]pyrene decrease slightly when using B100. The emission levels for PAHs and OPAHs present comparable, while NPAH emission levels are five to ten times lower than those of PAHs and OPAHs. Compared with diesel, PAH and NPAH emissions significantly decrease. On the contrary, an increase trend of OPAH emission has been observed with adding biodiesel. For the specific parent PAHs and its oxygenated and nitrated derivatives, the fractions of parent PAHs gradually decrease with increasing biodiesel content in the blends, while the corresponding oxygenated and nitrated derivative fractions observably increase, especially for the high molecular weight compounds. Considering the increase of OPAH and NPAH fractions in total particle-phase PAHs when using biodiesel, in-depth biodiesel cytotoxicity assessment should be conducted.


Comparison of PAH content, potential risk in vegetation, and bare soil near Daqing oil well and evaluating the effects of soil properties on PAHs

Xin Li, Rui Zheng, Qinghua Bu, Qinghai Cai, Yufen Liu, Qian Lu, JiZhe Cui
PMID: 31250394   DOI: 10.1007/s11356-019-05720-y

Abstract

As the largest oil field in China, Daqing oil field has been developed in the past six decades. The objectives of this study were to measure the levels of polycyclic aromatic hydrocarbons (PAHs) and assess their ecological risk of PAHs in vegetation soil and bare soil near oil well in Daqing and surrounding soil. Ten sites were selected from two types of soil in grassland: vegetation soil (VS, n = 5) and bare soil (BS, n = 5). The mean concentration of 16 PAHs (∑
PAHs) was 2240.2 μg/kg. The mean concentrations of eight carcinogenic PAHs (∑
PAHs) was 1312.3 μg/kg which accounts for 59% of ∑
PAHs. The sampling sites had higher proportions of high weight molecular ringed PAHs with higher proportions of benzo (a) pyren (BaP) and benzo (k) fluoranthene (BkF). The main source of PAHs was petroleum, coal/biomass combustion, and vehicular emission in these sampling sites. According to Canadian soil quality guidelines, 60% sites had a significant risk to human health. Moreover, 50% sites had high ecological risk and 30% sites were close to this critical value. Notably, PAH levels were significantly higher in VS than BS; moreover, VS had higher organic matter (OM) content, soil dehydrogenase (sDHA) activity, and lower pH and salt content. A structural equation model was established to explore the effects of soil properties on PAH concentration in VS. The result revealed that OM and sDHA were meaningful to enhance the adsorption and biological fixation of PAHs. This study will provide basic information on PAH level and potential application for phytoremediation.


Aryl Hydrocarbon Receptor Mediates Larval Zebrafish Fin Duplication Following Exposure to Benzofluoranthenes

Michael A Garland, Mitra C Geier, Sean M Bugel, Prarthana Shankar, Cheryl L Dunham, Joseph M Brown, Susan C Tilton, Robyn L Tanguay
PMID: 32384158   DOI: 10.1093/toxsci/kfaa063

Abstract

The aryl hydrocarbon receptor (AHR) mediates developmental toxicity of several xenobiotic classes including polycyclic aromatic hydrocarbons. Using embryonic zebrafish, we previously identified 4 polycyclic aromatic hydrocarbons that caused a novel phenotype among AHR ligands-growth of a lateral, duplicate caudal fin fold. The window of sensitivity to the most potent inducer of this phenotype, benzo[k]fluoranthene (BkF), was prior to 36 h postfertilization (hpf), although the phenotype was not manifest until 60 hpf. AHR dependency via Ahr2 was demonstrated using morpholino knockdown. Hepatocyte ablation demonstrated that hepatic metabolism of BkF was not required for the phenotype, nor was it responsible for the window of sensitivity. RNA sequencing performed on caudal trunk tissue from BkF-exposed animals collected at 48, 60, 72, and 96 hpf showed upregulation of genes associated with AHR activation, appendage development, and tissue patterning. Genes encoding fibroblast growth factor and bone morphogenic protein ligands, along with retinaldehyde dehydrogenase, were prominently upregulated. Gene Ontology term analysis revealed that upregulated genes were enriched for mesoderm development and fin regeneration, whereas downregulated genes were enriched for Wnt signaling and neuronal development. MetaCore (Clarivate Analytics) systems analysis of orthologous human genes predicted that R-SMADs, AP-1, and LEF1 regulated the expression of an enriched number of gene targets across all time points. Our results demonstrate a novel aspect of AHR activity with implications for developmental processes conserved across vertebrate species.


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